5-Bromo-8-fluoroisoquinoline-1-carbonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-fluoroisoquinoline-1-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with isoquinoline derivatives.
Fluorination: The addition of a fluorine atom at the 8th position.
These reactions are usually carried out under controlled conditions using appropriate reagents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves the use of industrial reactors, optimized reaction conditions, and continuous monitoring to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-8-fluoroisoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
5-Bromo-8-fluoroisoquinoline-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-8-fluoroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its use. The exact pathways and targets are often the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromoisoquinoline-1-carbonitrile
- 8-Fluoroisoquinoline-1-carbonitrile
- 5-Chloro-8-fluoroisoquinoline-1-carbonitrile
Uniqueness
5-Bromo-8-fluoroisoquinoline-1-carbonitrile is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual substitution makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H4BrFN2 |
---|---|
Molecular Weight |
251.05 g/mol |
IUPAC Name |
5-bromo-8-fluoroisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C10H4BrFN2/c11-7-1-2-8(12)10-6(7)3-4-14-9(10)5-13/h1-4H |
InChI Key |
XMYVVPRJVMYLIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CN=C(C2=C1F)C#N)Br |
Origin of Product |
United States |
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